N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-8-16(9-15-20)21(25)23-18-12-10-17(22)11-13-18/h3-15H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPCPTNPYZDGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide backbone with a sulfamoyl group and a 4-chlorophenyl substituent. The presence of these functional groups contributes to its biological activity, particularly through interactions with specific biological targets.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties . The sulfamoyl group is particularly noted for its effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities .
Anticancer Potential
In addition to its antibacterial effects, this compound has shown promise in anticancer research . Studies have demonstrated that related benzamide derivatives can inhibit specific protein kinases associated with cancer cell proliferation, including c-Abl and Bcr-Abl kinases. These kinases are often implicated in leukemia and other neoplastic diseases . The inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of sulfamoyl derivatives found that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The IC50 values indicated a potent effect on cell viability, suggesting that this compound could be developed further as an anticancer drug .
Table 1: Biological Activity Summary
Table 2: IC50 Values for Anticancer Activity
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide is in the development of antimicrobial agents. Studies have shown that compounds with sulfamoyl groups exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action typically involves inhibition of bacterial cell wall synthesis, which is crucial for its antimicrobial effects .
Anticancer Properties
Research indicates that this compound may also possess anticancer properties. The compound has been observed to intercalate into DNA, disrupting replication processes essential for cancer cell proliferation. In vitro studies have shown promising results against several cancer cell lines, suggesting potential as a chemotherapeutic agent .
Biological Studies
Mechanism of Action
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may modulate signal transduction pathways that affect cell proliferation and apoptosis. Additionally, it has been shown to inhibit enzymes involved in critical cellular processes, further validating its potential as a therapeutic agent .
Case Study: Antioxidant Activity
In a study examining the antioxidant properties of related compounds, it was found that derivatives containing the sulfamoyl group exhibited varying degrees of antioxidant activity. For instance, certain derivatives demonstrated DPPH inhibition rates indicating their ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .
Industrial Applications
Pharmaceutical Development
The unique structural characteristics of this compound make it a valuable candidate for pharmaceutical development. Its ability to interact with biological targets opens avenues for creating new drugs aimed at infectious diseases and cancer treatment . The synthesis of this compound involves several steps, including the reaction of substituted benzamides with thiophene derivatives followed by sulfamoylation, allowing for modifications that enhance biological activity.
Comparative Data Table
| Application Area | Activity Type | Efficacy |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Inhibits cancer cell proliferation | |
| Biological Studies | Enzyme Inhibition | Modulates key cellular pathways |
| DNA Intercalation | Disrupts replication processes | |
| Industrial Applications | Drug Development | Potential for new pharmaceuticals |
Comparison with Similar Compounds
Key Observations :
- The oxadiazole derivative () introduces a heterocyclic ring, increasing molecular weight (480.5 g/mol) and hydrogen-bond acceptor capacity (8 vs. 4 in the target compound).
- Compound 5i () replaces the ethyl(phenyl) group with a tetrahydrofuran-based sulfamoyl, enhancing stereochemical complexity ([α]D = +11.3°).
Physicochemical Properties
Key Observations :
- The oxadiazole derivative () has higher polarity (LogP = 3.7) due to the oxadiazole ring, whereas the target compound’s ethyl(phenyl) group likely increases lipophilicity.
- Compound 5i () exhibits a high melting point (256–258°C), suggesting strong crystalline packing due to the tetrahydrofuran moiety.
Pharmacological Activity
Key Observations :
- Imidazole derivatives () show dual anticancer and antimicrobial activity, likely due to the imidazole ring’s interaction with cellular targets.
Q & A
Q. What are the key considerations in designing a synthesis route for N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide?
Answer: Synthesis design should prioritize regioselectivity and functional group compatibility. For benzamide derivatives, acylation of amines with activated carboxylic acid derivatives (e.g., benzoyl chlorides) is common. For example:
- Stepwise alkylation and sulfamoylation : Introduce the ethyl(phenyl)sulfamoyl group via nucleophilic substitution using ethyl(phenyl)sulfamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Couple the sulfamoyl intermediate with 4-chlorophenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous THF .
- Purification : Use column chromatography or preparative HPLC to isolate the product, as impurities from incomplete reactions can skew biological assay results .
Q. How can reaction conditions be optimized to improve the yield of this compound?
Answer: Key parameters include:
- Catalysis : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfamoylation steps .
- Temperature control : Moderate heating (50–80°C) improves reaction kinetics without decomposing sensitive intermediates .
- Workup : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., ethanol/water) enhances purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfamoyl benzamide derivatives?
Answer: Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., ABT-199 for Bcl-2 inhibition) .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Metabolic stability assays : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .
Q. What advanced analytical techniques are critical for validating the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfamoyl group position) via chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., amide N–H···O interactions) .
- HPLC purity analysis : Use a C18 column (ACN/water gradient) to quantify impurities (<0.5% threshold) .
Q. How can researchers investigate the mechanism of action of this compound in bacterial or cancer models?
Answer:
- Target identification : Perform pull-down assays with biotinylated probes or thermal proteome profiling (TPP) to identify binding partners .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis pathways in Bcl-2 studies) .
- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., ACPS-PPTase for antibacterial activity) using fluorescence-based substrates .
Q. What strategies are effective in addressing low solubility of this compound in biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) that improve solubility and are cleaved in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles for sustained release .
Q. How can computational methods guide the optimization of this compound for enhanced target binding?
Answer:
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Free energy calculations : Use MM/GBSA to predict ΔG binding contributions of substituents (e.g., chloro vs. nitro groups) .
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen-bond acceptors in the sulfamoyl group) .
Data Analysis and Reproducibility
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines for this compound?
Answer:
- Cell line profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities (e.g., hematopoietic vs. solid tumors) .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
- Metabolic activity normalization : Correct for proliferation rates using ATP-based assays (e.g., CellTiter-Glo) .
Q. What statistical approaches are recommended for dose-response studies of this compound?
Answer:
- Four-parameter logistic model : Fit dose-response curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Replicate design : Use ≥3 biological replicates to account for plate-to-plate variability .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
